molecular formula C15H16BrN5O6 B1631225 Brimonidine tartrate

Brimonidine tartrate

Cat. No. B1631225
M. Wt: 442.22 g/mol
InChI Key: QZHBYNSSDLTCRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brimonidine Tartrate is the tartrate salt form of brimonidine, an imidazole derivative and a selective alpha-2 adrenergic receptor agonist. Upon ocular administration, brimonidine tartrate acts on the blood vessels causing them to constrict which leads to a decrease in the production of aqueous humor. Brimonidine tartrate also enhances the outflow of aqueous humor. This drug is used in the treatment of glaucoma to reduce intraocular pressure.
A quinoxaline derivative and ADRENERGIC ALHPA-2 RECEPTOR AGONIST that is used to manage INTRAOCULAR PRESSURE associated with OPEN-ANGLE GLAUCOMA and OCULAR HYPERTENSION.

Scientific Research Applications

Enhancing Ocular Drug Delivery

Brimonidine Tartrate (BRT) has been extensively studied for its potential in improving ocular drug delivery. A notable application is its formulation into nanoemulsions, which have shown to significantly enhance permeability through ocular barriers, ensuring a faster onset of action and therapeutic effect. The research revealed that specific formulations demonstrated satisfactory zeta potential and a reproducible drug release profile, indicating that nanoemulsions could be a promising alternative for conventional ophthalmic formulations, offering benefits like increased corneal resident time and sustained drug release (Rimple & Newton, 2018).

Sustained and Improved Ocular Delivery

Another significant application is the development of proniosomal gel-derived niosomes for BRT, aiming to sustain and improve ocular delivery. The research utilized a D-optimal design to determine the optimal conditions for proniosomal gels, addressing the instability issues of niosomes. The optimized formula showed promising results, indicating an improvement in ocular bioavailability when compared with a standard formulation. The study also highlighted the lack of ocular irritation, assuring the safety of the formula (Eldeeb, Salah, & Ghorab, 2019).

Drug Stability and Bioavailability Improvement

BRT has also been incorporated into various innovative drug delivery systems to improve stability and bioavailability. For instance, cubosomal formulations have been prepared to enhance BRT ocular bioavailability and prolong its intraocular pressure-lowering effect. These formulations were characterized for their drug content, particle size, and release pattern, showing a sustained release over 24 hours. Moreover, the optimized formulation confirmed the cubic nanostructure of the cubosomes, highlighting its potential in improving the pharmacodynamic profile of BRT (Eldeeb, Salah, & Ghorab, 2019).

Neuroprotective Effects

Research has also explored the neuroprotective effects of BRT, particularly its potential in optic nerve protection. Studies indicate that BRT may up-regulate the expression of brain-derived neurotrophic factor (BDNF) in retinal ganglion cells, suggesting a mechanism through which BRT provides neuroprotection. This aspect of BRT is particularly relevant for its potential use in optic neuropathies, including glaucoma, ischemic, and traumatic optic neuropathy (Gao, Qiao, Cantor, & WuDunn, 2002).

properties

IUPAC Name

5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine;2,3-dihydroxybutanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHBYNSSDLTCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-6-quinoxalinamine tartrate

CAS RN

70359-46-5
Record name Brimonidine Tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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